1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene
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Overview
Description
1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C₁₂H₁₅NO₂S It is characterized by a nitro group attached to a benzene ring, which is further substituted with a cyclopentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with cyclopentylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products:
Oxidation: 1-[(Cyclopentylsulfanyl)methyl]-4-aminobenzene.
Substitution: Various substituted benzene derivatives.
Reduction: Reduced sulfur-containing benzene derivatives.
Scientific Research Applications
1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
- 1-[(Cyclopentylsulfanyl)methyl]-4-aminobenzene
- 1-[(Cyclopentylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Cyclopentylsulfanyl)methyl]-4-methylbenzene
Uniqueness: 1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene is unique due to the presence of both a nitro group and a cyclopentylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(cyclopentylsulfanylmethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-13(15)11-7-5-10(6-8-11)9-16-12-3-1-2-4-12/h5-8,12H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIGCAKNXBDVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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